molecular formula C17H17N5O6S B2781039 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048679-75-9

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2781039
CAS RN: 1048679-75-9
M. Wt: 419.41
InChI Key: PXPKDWZBWFBVBU-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H17N5O6S and its molecular weight is 419.41. The purity is usually 95%.
BenchChem offers high-quality N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Interactions

One study investigates the pharmacological interactions of compounds similar to the one , providing insights into their potential effects on hypotension in anesthetized rats. This research highlights the complex interplay between different receptor antagonists and the induced hypotensive responses, suggesting a role for 5-HT(1B/1D) receptors in addition to 5-HT(7) receptors in mediating these effects (Terron et al., 2007).

Structural and Conformational Analysis

Another study focuses on the crystal structure and molecular conformation of a solvated compound closely related to the one of interest. The analysis, performed through X-ray and AM1 molecular orbital methods, reveals the detailed structural arrangement and potential for antineoplastic activity, providing a foundation for understanding the physical and chemical properties of these compounds (Banerjee et al., 2002).

Synthesis and Biological Activity Prediction

Research on the synthesis and biological activity prediction of polycyclic systems containing the 1,2,4-oxadiazole ring introduces novel compounds with potential biological applications. This study illustrates the methodology for creating these compounds and predicts their biological activity, contributing to the understanding of their potential uses in scientific research (Kharchenko et al., 2008).

Anticancer Activity

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the pursuit of novel therapeutics. This research details the synthesis process and evaluates the anticancer activity of these compounds, shedding light on their potential application in cancer treatment (Redda & Gangapuram, 2007).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c1-26-11-4-6-12(7-5-11)29(24,25)22-10-2-3-13(22)15(23)19-17-21-20-16(27-17)14-8-9-18-28-14/h4-9,13H,2-3,10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPKDWZBWFBVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

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